molecular formula C13H16N4O6S B13849843 4-Demethyltrimethoprim Sulfate

4-Demethyltrimethoprim Sulfate

Cat. No.: B13849843
M. Wt: 356.36 g/mol
InChI Key: JBZGIFAFBPVISH-UHFFFAOYSA-N
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Description

4-Demethyltrimethoprim Sulfate is a potent inhibitor of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This compound exhibits significant antimicrobial activity, particularly against Escherichia coli . It is structurally related to trimethoprim, a well-known antibiotic used to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyltrimethoprim Sulfate typically involves the demethylation of trimethoprim. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale demethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The compound is then converted to its sulfate form through a reaction with sulfuric acid, followed by crystallization and purification .

Chemical Reactions Analysis

Types of Reactions: 4-Demethyltrimethoprim Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

4-Demethyltrimethoprim Sulfate has a wide range of applications in scientific research:

Mechanism of Action

4-Demethyltrimethoprim Sulfate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the conversion of dihydrofolic acid to tetrahydrofolic acid. This inhibition leads to a depletion of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria. As a result, bacterial DNA synthesis is halted, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 4-Demethyltrimethoprim Sulfate is unique due to its enhanced binding affinity to dihydrofolate reductase compared to trimethoprim. This increased affinity results in more potent antimicrobial activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H16N4O6S

Molecular Weight

356.36 g/mol

IUPAC Name

[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenyl] hydrogen sulfate

InChI

InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(22-2)11(9)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17)

InChI Key

JBZGIFAFBPVISH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)O)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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